4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride
Overview
Description
4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride is a compound that has been explored in various studies for its potential applications in organic synthesis and pharmaceutical chemistry. The compound is characterized by the presence of a nitrophenyl group, a thiazole ring, and a carbonate moiety, which together contribute to its unique reactivity and physical properties.
Synthesis Analysis
The synthesis of related thiazole-containing compounds has been demonstrated in several studies. For instance, a novel one-pot synthesis method for N-substituted indole-2-thiols using a thioketene intermediate derived from a thiadiazole compound has been reported . Although this does not directly describe the synthesis of 4-nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride, it provides insight into the synthetic strategies that can be employed to create thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been a subject of interest in crystallography. For example, the crystal structure of a related compound, 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, has been determined, revealing specific dihedral angles between the thiazole ring and the attached phenyl rings . This information is valuable for understanding the three-dimensional conformation of thiazole compounds, which can influence their reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of thiazole derivatives has been extensively studied. The aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate has been investigated, showing the effects of the amine nature and the modification of the electrophilic center on the reaction mechanism . This study provides a detailed kinetic analysis and could be relevant to understanding the behavior of 4-nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride can be inferred from studies on similar compounds. A method to purify a related compound by coupling reaction and solvating-out crystallization has been explored, which also provides data on the solubility of the system in different solvents . This information is crucial for designing purification processes and understanding the solubility profile of thiazole derivatives.
Scientific Research Applications
Nitrophenols and Atmospheric Chemistry
Nitrophenols, including 4-nitrophenol (4-NP), are significant in atmospheric chemistry. These compounds are formed through combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere, undergoing nitration via gas and condensed-phase processes. Atmospheric nitration of phenol can yield nitrophenols, which are essential in understanding air pollution and developing pollution mitigation strategies (Harrison et al., 2005).
Photosensitive Protecting Groups in Synthetic Chemistry
Nitrophenyl derivatives are used as photosensitive protecting groups in synthetic chemistry, highlighting their potential in facilitating controlled reactions. Their application shows promise for future developments in this area, underscoring the versatility of nitrophenyl compounds (Amit et al., 1974).
Thiazolidinone Derivatives in Medicinal Chemistry
Thiazolidinone and its derivatives, including 4-thiazolidinones, are notable for their wide range of biological activities. They have been investigated for their potential as antimicrobial, anticancer, antidiabetic, and anti-inflammatory agents. The structure-activity relationships of these compounds are critical for designing new therapeutics, highlighting the importance of thiazolidinones in drug development (ArunlalV. et al., 2015).
Advanced Oxidation Processes for Compound Degradation
Advanced oxidation processes (AOPs) are used for degrading recalcitrant compounds in water, including pharmaceuticals. Studies on the degradation pathways, by-products, and toxicity of these processes provide insights into environmental risk management and water treatment technologies (Qutob et al., 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(4-nitrophenyl) 1,3-thiazol-5-ylmethyl carbonate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S.ClH/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16;/h1-5,7H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQKEJVVWBQIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165568 | |
Record name | 5-Hydroxymethylthiazole 4-nitrophenylcarbonate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride | |
CAS RN |
154212-59-6 | |
Record name | Carbonic acid, 4-nitrophenyl 5-thiazolylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154212-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxymethylthiazole 4-nitrophenylcarbonate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154212596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxymethylthiazole 4-nitrophenylcarbonate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYMETHYLTHIAZOLE 4-NITROPHENYLCARBONATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ12MDB563 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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